molecular formula C9H17F3N2O B1439596 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine CAS No. 1208420-34-1

1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine

カタログ番号: B1439596
CAS番号: 1208420-34-1
分子量: 226.24 g/mol
InChIキー: ILEHMOSNWBSNBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine derives its systematic IUPAC name from its structural components:

  • A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4).
  • A 3-(2,2,2-trifluoroethoxy)propyl substituent attached to the piperazine’s nitrogen atom at position 1.

The substituent consists of:

  • A propyl chain (three-carbon alkyl group).
  • A 2,2,2-trifluoroethoxy group (–OCH₂CF₃) bonded to the terminal carbon of the propyl chain.

The structural representation is as follows:

Property Value
IUPAC Name This compound
SMILES C1CN(CCN1)CCCOCC(F)(F)F
InChI InChI=1S/C9H17F3N2O/c10-9(11,12)8-15-7-1-4-14-5-2-13-3-6-14/h13H,1-8H2
InChI Key ILEHMOSNWBSNBQ-UHFFFAOYSA-N

The molecular structure features a piperazine core with a flexible propyl-ether side chain terminated by a trifluoromethyl group, conferring both hydrophobicity and electronic effects.

Alternative Designations: CAS Registry Numbers and Common Synonyms

This compound is uniquely identified by its CAS Registry Number and numerous synonyms used in commercial and scientific contexts:

Identifier Type Value Source
CAS Registry Number 1208420-34-1
Common Synonyms - this compound
- Piperazine, 1-[3-(2,2,2-trifluoroethoxy)propyl]-
- MFCD13196031 (MDL Number)

The PubChem CID (45792290) and MDL Number (MFCD13196031) further facilitate database searches and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₇F₃N₂O reflects the compound’s composition:

Component Count Contribution to Molecular Weight (g/mol)
Carbon (C) 9 108.09 (9 × 12.01)
Hydrogen (H) 17 17.13 (17 × 1.008)
Fluorine (F) 3 57.00 (3 × 19.00)
Nitrogen (N) 2 28.02 (2 × 14.01)
Oxygen (O) 1 16.00 (1 × 16.00)
Total Molecular Weight 226.24 g/mol

Key Mass Data :

  • Exact Mass : 226.1293 g/mol (calculated using isotopic abundances).
  • Monoisotopic Mass : 226.1293 Da (for the most abundant isotopic variant).

The molecular weight aligns with its role as a mid-sized organic molecule, suitable for applications in medicinal chemistry and materials science.

特性

IUPAC Name

1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O/c10-9(11,12)8-15-7-1-4-14-5-2-13-3-6-14/h13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEHMOSNWBSNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of 3-(2,2,2-Trifluoroethoxy)propyl Intermediate

The trifluoroethoxy group is introduced via nucleophilic substitution reactions involving trifluoroethyl derivatives and appropriate halogenated propyl precursors.

Typical synthetic route:

  • Step 1: Preparation of 2,2,2-trifluoroethyl tosylate or triflate (a good leaving group derivative of trifluoroethanol).
  • Step 2: Reaction of 2,2,2-trifluoroethyl tosylate with a suitable phenol or alkoxide to form 2-(2,2,2-trifluoroethoxy)phenol or related ether intermediates.
  • Step 3: Conversion of the phenol intermediate to 2-(2,2,2-trifluoroethoxy)ethyl bromide or similar halogenated derivatives via halogenation reactions.
  • Step 4: Reaction of the halogenated intermediate with 3-hydroxypropyl or 3-bromopropyl derivatives to afford 3-(2,2,2-trifluoroethoxy)propyl halide or alcohol intermediates.

This approach is supported by the process described in patent WO2011101864A1, which details the use of Lewis acid-nucleophile systems and halogenated intermediates to introduce trifluoroethoxy groups in a commercially viable manner.

Reaction conditions:

  • Use of Lewis acids such as aluminum chloride in the presence of ethanethiol and methylene chloride as solvent.
  • Alkali metal carbonates (e.g., potassium carbonate) as bases to facilitate nucleophilic substitution.
  • Aprotic polar solvents like dimethylformamide or N-methylpyrrolidone to enhance reaction rates and yields.

Alkylation of Piperazine

Once the 3-(2,2,2-trifluoroethoxy)propyl halide intermediate is obtained, it is reacted with piperazine to form 1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine.

Key features of this step:

  • The nucleophilic nitrogen atoms of piperazine attack the electrophilic carbon of the halogenated propyl intermediate.
  • The reaction is usually performed under mild heating conditions to promote substitution.
  • Solvents such as acetonitrile, dimethylformamide, or methylene chloride are commonly employed.
  • Bases like potassium carbonate may be used to neutralize the formed acid and drive the reaction forward.

This alkylation is critical to ensure selectivity for mono-substitution on piperazine, avoiding over-alkylation.

Detailed Reaction Scheme and Conditions

Step Reactants Reagents/Conditions Product Notes
1 2,2,2-Trifluoroethanol + p-toluenesulfonyl chloride Base (e.g., pyridine), solvent (dichloromethane), 0-25°C 2,2,2-Trifluoroethyl tosylate Activation of trifluoroethanol for nucleophilic substitution
2 2,2,2-Trifluoroethyl tosylate + phenol or alkoxide Lewis acid (AlCl3), ethanethiol, methylene chloride, reflux 2-(2,2,2-Trifluoroethoxy)phenol Ether formation under Lewis acid catalysis
3 2-(2,2,2-Trifluoroethoxy)phenol + 2-bromoethanol Base (K2CO3), aprotic solvent (DMF), 50-80°C 2-(2,2,2-Trifluoroethoxy)ethyl bromide Halogenation to prepare alkylating agent
4 2-(2,2,2-Trifluoroethoxy)ethyl bromide + 3-bromopropanol or 3-hydroxypropyl derivative Base (K2CO3), aprotic solvent, 50-90°C 3-(2,2,2-Trifluoroethoxy)propyl bromide Extension of alkyl chain
5 3-(2,2,2-Trifluoroethoxy)propyl bromide + piperazine Solvent (acetonitrile or DMF), base (K2CO3), 60-100°C This compound Nucleophilic substitution to form target compound

Purification and Characterization

  • Purification: The crude product is typically purified by column chromatography or recrystallization to remove unreacted starting materials and side products.
  • Characterization: Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the final compound.

Research Findings and Industrial Considerations

  • The use of Lewis acid catalysis significantly improves the yield and selectivity of trifluoroethoxy ether formation, making the process industrially viable.
  • Alkali metal carbonates, particularly potassium carbonate, are preferred bases for nucleophilic substitution steps due to their mildness and efficiency.
  • Aprotic polar solvents like DMF and NMP enhance the nucleophilicity of the reactants and solubility of intermediates, leading to higher conversion rates.
  • The stepwise approach allows for modular synthesis, enabling the preparation of derivatives by varying the alkyl chain length or substituents on the piperazine ring.
  • Reductive amination methods reported for related indoline derivatives suggest potential alternative routes for functionalization, though direct alkylation remains the primary method for this compound.

Summary Table of Key Preparation Parameters

Parameter Preferred Choice Impact on Synthesis
Lewis Acid Catalyst Aluminum chloride (AlCl3) Enhances ether formation yield
Base Potassium carbonate (K2CO3) Facilitates nucleophilic substitution
Solvent for Ether Formation Methylene chloride (CH2Cl2) Good solubility, inertness
Solvent for Alkylation Dimethylformamide (DMF), Acetonitrile Increases nucleophilicity and reaction rate
Temperature Range 0–100°C (step-dependent) Controls reaction kinetics and selectivity
Purification Column chromatography, recrystallization Ensures high purity of final product

化学反応の分析

1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Alpha-1 Adrenergic Receptor Antagonism

One of the primary applications of 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine is its role as an alpha-1 adrenergic receptor antagonist . This property is particularly relevant in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland that leads to urinary difficulties. The compound selectively inhibits the alpha-1A receptor subtype, which is predominantly found in the lower urinary tract. This selectivity allows for targeted therapeutic effects with minimal side effects on other receptor subtypes.

Table 1: Selectivity Profile of this compound

Receptor SubtypeSelectivity Ratio
Alpha-1AHigh
Alpha-1BModerate
Alpha-1DLow

Potential in Cancer Therapy

Research indicates that derivatives of piperazine compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in cancerous cells through mechanisms involving tubulin polymerization inhibition and apoptosis signaling pathways .

Case Study: Cytotoxic Activity Evaluation

  • A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines (A549 - lung cancer and HT29 - colon cancer). The results indicated that certain derivatives demonstrated significant cytotoxicity while sparing normal cells, suggesting a potential therapeutic window for developing cancer treatments .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic substitution reactions involving the trifluoroethoxy group.
  • Piperazine ring formation , which can be achieved through cyclization reactions with appropriate precursors.

Table 2: Synthetic Pathways for Piperazine Derivatives

StepReaction TypeKey Reagents
1Nucleophilic SubstitutionTrifluoroethanol
2CyclizationPiperazine precursors
3PurificationChromatography

作用機序

The mechanism of action of 1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with intracellular targets and modulate various biochemical pathways .

類似化合物との比較

Substituent Effects on Physicochemical Properties

Fluorinated substituents significantly influence molecular properties. Key comparisons include:

Compound Name/Structure Substituents Molecular Weight (g/mol) LogP (Predicted) Key Properties Reference
1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine Propyl-OCH₂CF₃ ~268.2* ~2.5† High lipophilicity, metabolic stability N/A
1-(2-Trifluoromethylbenzyl)piperazine Benzyl-CF₃ 294.3 3.8 Enhanced steric bulk, high LogP
SA4503 3,4-Dimethoxyphenethyl 454.0 3.2 Sigma-1 receptor agonist, antidepressant
Flupentixol Thioxanthene + hydroxyethylpiperazine 507.4 4.5 Antipsychotic, dopamine antagonist
3-Chloro-6-[4-(2-fluorophenyl)piperazine] Fluorophenyl 333.8 2.9 PDE inhibition, CNS activity

*Calculated based on formula C₈H₁₅F₃N₂O.
†Estimated using fragment-based methods.

  • Trifluoroethoxy vs. Trifluoromethyl : The trifluoroethoxy group in the target compound (–OCH₂CF₃) is less lipophilic than a benzyl-trifluoromethyl group (–CF₃, LogP 3.8 ) but more lipophilic than methoxy (–OCH₃, LogP 3.2 ). This balance may improve blood-brain barrier penetration compared to polar analogs.
  • Ether vs.

Pharmacological Profiles

Antipsychotic Activity
  • Compound 42 () : A 6-fluoro-1,2-benzisoxazole-piperazine derivative with potent antipsychotic activity (ED₅₀ = 0.3 mg/kg in mice) and reduced extrapyramidal side effects (EPS). The fluorine atom enhances dopamine D₂ receptor binding .
  • Flupentixol () : Combines a thioxanthene moiety with piperazine, acting as a dopamine antagonist. The hydroxyethylpiperazine fragment improves solubility but increases molecular weight (507.4 vs. ~268.2 for the target compound) .
Antidepressant Activity
  • SA4503 () : A sigma-1 receptor agonist with a 3,4-dimethoxyphenethyl group. Methoxy groups (–OCH₃) are less electron-withdrawing than trifluoroethoxy, suggesting the target compound may exhibit stronger receptor affinity due to enhanced hydrophobic interactions .
PDE Inhibition
  • Pyridazinone Derivatives (): Fluorophenyl-piperazine analogs inhibit phosphodiesterase (PDE) with IC₅₀ values <1 µM.

生物活性

1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine is a compound of interest due to its potential therapeutic applications, particularly in the treatment of lower urinary tract symptoms and specific neurogenic disorders. This article explores its biological activity, focusing on receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit significant pharmacological activities. The trifluoroethoxy group enhances the lipophilicity and receptor binding properties of the molecule, which is crucial for its biological efficacy.

The compound primarily acts as an adrenergic antagonist , with a notable selectivity for the α1\alpha_1 adrenergic receptor. This selectivity is beneficial for conditions such as benign prostatic hyperplasia (BPH) and neurogenic lower urinary tract dysfunction (NLUTD), where it can alleviate symptoms without causing hypotensive side effects.

Key Mechanisms:

  • Receptor Binding : The compound shows enhanced binding affinity to α1A\alpha_1A and α1D\alpha_1D adrenergic receptors compared to other subtypes like 5HT1A5-HT_1A, making it a targeted therapeutic agent for urological applications .
  • Uroselectivity : Its action on the prostate and urethra indicates a potential for treating obstructive urinary conditions effectively .

Table 1: Biological Activity Overview

Activity Type Description Reference
Adrenergic Antagonism Selective blocking of α1\alpha_1 receptors enhances urinary flow.
Neurogenic Effects Potential improvements in NLUTD symptoms without significant side effects.
Sodium Channel Blocking May exhibit activity against voltage-gated sodium channels, relevant in pain management.

Therapeutic Implications

The unique properties of this compound suggest several therapeutic applications:

  • Management of BPH : The compound's ability to relax prostatic urethra smooth muscle can alleviate urinary obstruction symptoms associated with BPH.
  • Treatment of LUTS : Its selective action reduces lower urinary tract symptoms effectively while minimizing adverse cardiovascular effects .
  • Potential in Pain Management : As a sodium channel blocker, it may also have applications in treating neuropathic pain conditions .

Case Studies

Several studies have demonstrated the efficacy of similar piperazine derivatives:

  • A study investigating piperazine derivatives showed significant growth inhibition against various cancer cell lines, indicating potential for anti-cancer therapies .
  • Research on acyl piperazine derivatives highlighted their selective sodium channel blocking activities, suggesting broader applications in neurodegenerative disorders and pain syndromes .

Q & A

Basic: What are the recommended synthetic routes for 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine, and how is purity validated?

Methodological Answer:
Synthesis typically involves alkylation of the piperazine core with 3-(2,2,2-trifluoroethoxy)propyl halides (e.g., bromide or chloride) under reflux conditions. A representative protocol includes:

  • Step 1: React 1 equivalent of piperazine with 1.2 equivalents of 3-(2,2,2-trifluoroethoxy)propyl bromide in acetonitrile or DMF, using K₂CO₃ as a base at 60–80°C for 6–12 hours .
  • Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization.
  • Characterization: Validate purity using elemental analysis (C, H, N content), ¹H/¹³C NMR (to confirm trifluoroethoxy and propyl linkage), and LC-MS for molecular ion detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。